molecular formula C10H11NO2 B13656328 5-(3-Hydroxyphenyl)pyrrolidin-2-one

5-(3-Hydroxyphenyl)pyrrolidin-2-one

Cat. No.: B13656328
M. Wt: 177.20 g/mol
InChI Key: LPRLWJRKGHBGQD-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with a hydroxyphenyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the hydroxyphenyl group enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the ring expansion of β-lactams or cyclopropylamides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can tune the selectivity of the reaction to produce the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: The hydroxyphenyl group can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones and hydroxylated derivatives, which can be further utilized in synthetic chemistry .

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, bind to receptors, and influence cellular processes. For example, certain derivatives have shown antiarrhythmic and antioxidant properties by interacting with adrenolytic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Hydroxyphenyl)pyrrolidin-2-one is unique due to the presence of the hydroxyphenyl group, which enhances its reactivity and potential for diverse chemical transformations. This structural feature distinguishes it from other pyrrolidinone derivatives and contributes to its wide range of biological activities and applications .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-(3-hydroxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H11NO2/c12-8-3-1-2-7(6-8)9-4-5-10(13)11-9/h1-3,6,9,12H,4-5H2,(H,11,13)

InChI Key

LPRLWJRKGHBGQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC(=CC=C2)O

Origin of Product

United States

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